(1R,5S,6R)-6-methanesulfonyl-3-azabicyclo[3.2.0]heptane

Catalog No.
S12197945
CAS No.
M.F
C7H13NO2S
M. Wt
175.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1R,5S,6R)-6-methanesulfonyl-3-azabicyclo[3.2.0]he...

Product Name

(1R,5S,6R)-6-methanesulfonyl-3-azabicyclo[3.2.0]heptane

IUPAC Name

(1R,5S,6R)-6-methylsulfonyl-3-azabicyclo[3.2.0]heptane

Molecular Formula

C7H13NO2S

Molecular Weight

175.25 g/mol

InChI

InChI=1S/C7H13NO2S/c1-11(9,10)7-2-5-3-8-4-6(5)7/h5-8H,2-4H2,1H3/t5-,6+,7+/m0/s1

InChI Key

CYDDACVYDJRNGQ-RRKCRQDMSA-N

Canonical SMILES

CS(=O)(=O)C1CC2C1CNC2

Isomeric SMILES

CS(=O)(=O)[C@@H]1C[C@@H]2[C@H]1CNC2

The compound (1R,5S,6R)-6-methanesulfonyl-3-azabicyclo[3.2.0]heptane is a bicyclic organic compound characterized by a nitrogen atom incorporated within its bicyclic structure. This compound features a methanesulfonyl group at the 6-position of the azabicyclo framework, which significantly influences its chemical properties and biological activities. The bicyclic structure allows for unique steric and electronic interactions, making it a subject of interest in both medicinal chemistry and synthetic organic chemistry.

  • Oxidation: The methanesulfonyl group can be oxidized to introduce additional functional groups.
  • Reduction: Reduction reactions may alter the oxidation state of the compound, potentially leading to derivatives with different properties.
  • Substitution: The methanesulfonyl group can participate in nucleophilic substitution reactions, allowing for the introduction of diverse functional groups.

Common reagents for these reactions include oxidizing agents such as potassium permanganate and reducing agents such as lithium aluminum hydride.

Research indicates that (1R,5S,6R)-6-methanesulfonyl-3-azabicyclo[3.2.0]heptane exhibits notable biological activities. Its unique structure allows it to interact with various biological targets, including enzymes and receptors. Studies have suggested potential applications in drug development due to its ability to modulate biological pathways, making it a candidate for further pharmacological investigation.

The synthesis of (1R,5S,6R)-6-methanesulfonyl-3-azabicyclo[3.2.0]heptane typically involves several steps:

  • Formation of the Bicyclic Structure: This can be achieved through cyclization reactions involving appropriate precursors such as cyclic ketones and amines.
  • Introduction of the Methanesulfonyl Group: This step often employs methanesulfonyl chloride in the presence of a base to facilitate the substitution reaction.
  • Purification: The final product is usually purified through recrystallization or chromatography to ensure high purity and yield.

(1R,5S,6R)-6-methanesulfonyl-3-azabicyclo[3.2.0]heptane has several applications in different fields:

  • Medicinal Chemistry: Its potential as a therapeutic agent is being explored due to its biological activity.
  • Synthetic Chemistry: It serves as a building block for synthesizing more complex molecules.
  • Research Tool: The compound is useful in studying reaction mechanisms and biological interactions.

Studies focusing on the interactions of (1R,5S,6R)-6-methanesulfonyl-3-azabicyclo[3.2.0]heptane with specific molecular targets have revealed insights into its mechanism of action. The compound may bind to certain enzymes or receptors, influencing their activity and leading to various biological effects. Understanding these interactions is crucial for evaluating its therapeutic potential.

Several compounds share structural similarities with (1R,5S,6R)-6-methanesulfonyl-3-azabicyclo[3.2.0]heptane:

Compound NameStructural FeaturesUnique Aspects
rac-(1R,5S,6R)-3-Azabicyclo[3.2.0]heptan-6-olContains hydroxyl groupHydroxyl group may enhance solubility
rac-(1R,5S,6S)-2-Azabicyclo[3.2.0]heptanDifferent stereochemistryVariations in stereochemistry affect biological activity
6-Aminopenicillanic AcidContains a beta-lactam structureImportant in antibiotic development

Uniqueness

The uniqueness of (1R,5S,6R)-6-methanesulfonyl-3-azabicyclo[3.2.0]heptane arises from its specific stereochemistry and the presence of the methanesulfonyl group at the 6-position, which distinguishes it from other similar compounds and may contribute to its distinct chemical reactivity and biological properties.

XLogP3

-0.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

175.06669983 g/mol

Monoisotopic Mass

175.06669983 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-09-2024

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